Chiral Differentiation: D-Configuration Versus L-Enantiomer (4-Chloro-L-β-homophenylalanine HCl)
H-D-beta-HoPhe(4-Cl)-OH·HCl is the D-enantiomer (R-configuration) of 4-chloro-β-homophenylalanine hydrochloride, exhibiting a specific optical rotation of [α]D²⁵ = +23 ± 2° (c=1 in DMF), which is opposite in sign and distinct in magnitude from the corresponding L-enantiomer (S-configuration, CAS 270596-41-3) . The D-configuration at the β-carbon dictates the three-dimensional orientation of the amino and carboxyl moieties, which governs enantioselective recognition in biological systems and asymmetric synthesis applications .
| Evidence Dimension | Stereochemistry and Optical Activity |
|---|---|
| Target Compound Data | D-configuration (R-enantiomer); [α]D²⁵ = +23 ± 2° (c=1 in DMF); CAS 331763-59-8 |
| Comparator Or Baseline | L-configuration (S-enantiomer); opposite sign of optical rotation; CAS 270596-41-3 |
| Quantified Difference | Opposite optical rotation sign; absolute rotation value differs by stereochemical inversion |
| Conditions | Optical rotation measured at 25°C in DMF at c=1; enantiomeric purity ≥98% (HPLC) |
Why This Matters
In chiral environments such as enzyme active sites, receptor binding pockets, and asymmetric catalysis, D- and L-enantiomers exhibit distinct—and often opposing—biological activities; procuring the correct enantiomer is non-negotiable for experimental reproducibility.
